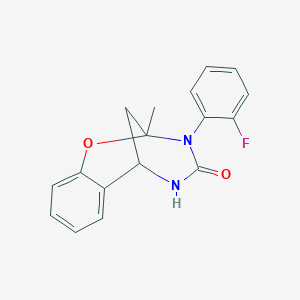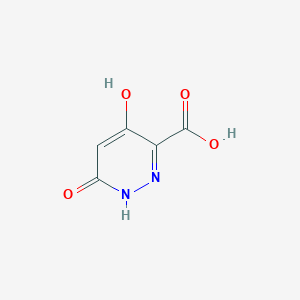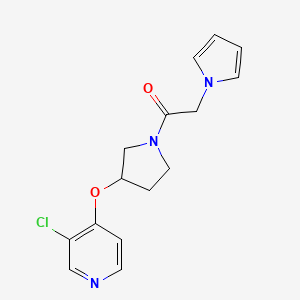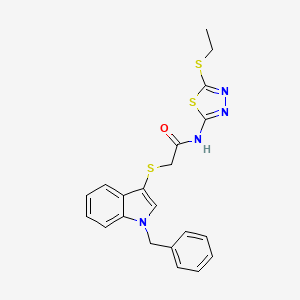![molecular formula C20H18F3NO2 B2401016 (E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide CAS No. 866152-11-6](/img/structure/B2401016.png)
(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Generation and Reactions of Allylic Carbanion Species
- A study by Kitaoka et al. (1983) discusses the generation of allylic carbanion species from propenoic acid derivatives, which react with aldehydes and ketones. This research provides insight into the chemical reactions and potential applications of similar allylic compounds (Kitaoka, Takahashi, Kosugi, & Uda, 1983).
Synthesis and Investigation of Spectroelectrochemical Properties
- A study by Kamiloğlu et al. (2018) details the synthesis of new compounds involving trifluoromethylbenzyl groups and their spectroelectrochemical properties. This research highlights the electrochemical potential of compounds with trifluoromethylbenzyl components (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Stereochemistry of Allylation Reactions
- Curran and Kuo (1994) investigated the stereochemistry of allylation reactions of cyclic α-Sulfinyl radicals, demonstrating the selectivity in the formation of specific allylic compounds. This study provides insights into the precise chemical control in reactions involving allyl groups (Curran & Kuo, 1994).
Improved Cu-based Catalyst System
- A paper by Altman et al. (2008) discusses an improved catalyst system for reactions of alcohols with aryl halides. This research could be relevant for synthesizing compounds related to (E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide (Altman, Shafir, Choi, Lichtor, & Buchwald, 2008).
Trifluoromethylated Vinylic and Aromatic Compounds
- Research by Radix-Large, Kucharski, and Langlois (2004) explored the synthesis of trifluoromethylated compounds from α-(Trifluoromethyl)allyl alcohols. This study is relevant for understanding the chemical properties and synthesis routes of compounds containing trifluoromethyl groups (Radix-Large, Kucharski, & Langlois, 2004).
Properties
IUPAC Name |
(E)-N-prop-2-enyl-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c1-2-12-24-19(25)11-8-15-4-3-5-18(13-15)26-14-16-6-9-17(10-7-16)20(21,22)23/h2-11,13H,1,12,14H2,(H,24,25)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXOBKPLIYFLD-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C=CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C=C/C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)



![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)
![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)
![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)


